(2,3,4,5,6-Pentafluorobenzyl)oxirane
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Overview
Description
(2,3,4,5,6-Pentafluorobenzyl)oxirane is a fluorinated organic compound with the molecular formula C9H3F5O. It is characterized by the presence of a pentafluorobenzyl group attached to an oxirane ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentafluorobenzyl)oxirane typically involves the reaction of pentafluorobenzyl bromide with an epoxide precursor under basic conditions. One common method is the reaction of pentafluorobenzyl bromide with sodium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-Pentafluorobenzyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The pentafluorobenzyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Ring-opened products such as alcohols or amines.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Diols or other reduced forms of the compound.
Scientific Research Applications
(2,3,4,5,6-Pentafluorobenzyl)oxirane has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentafluorobenzyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The pentafluorobenzyl group enhances the compound’s reactivity and stability, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine: Similar in structure but contains a hydroxylamine group instead of an oxirane ring.
(2,3,4,5,6-Pentafluorobenzyl)bromide: Contains a bromide group instead of an oxirane ring.
(2,3,4,5,6-Pentafluorobenzyl)alcohol: Contains a hydroxyl group instead of an oxirane ring
Uniqueness
(2,3,4,5,6-Pentafluorobenzyl)oxirane is unique due to the presence of both the highly reactive oxirane ring and the electron-withdrawing pentafluorobenzyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-5-4(1-3-2-15-3)6(11)8(13)9(14)7(5)12/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYZQFHWNNSAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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